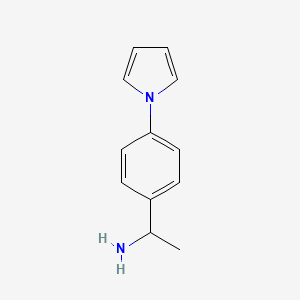

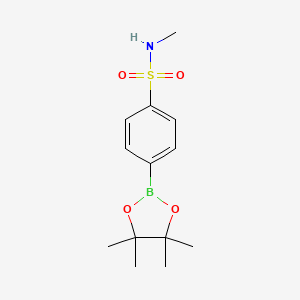

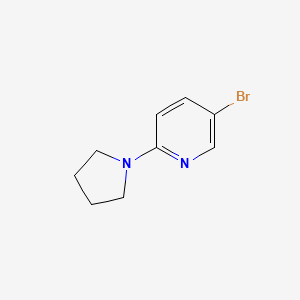

![molecular formula C15H11NO5 B1286056 2-[(1,3-Benzodioxol-5-ylcarbonyl)amino]benzoic acid CAS No. 926256-19-1](/img/structure/B1286056.png)

2-[(1,3-Benzodioxol-5-ylcarbonyl)amino]benzoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

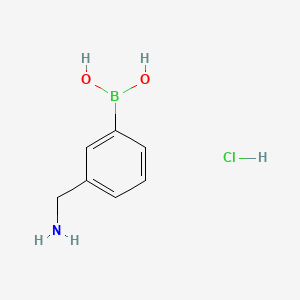

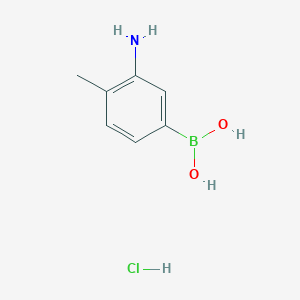

Antidiabetic Agent

Recent studies have synthesized benzodioxol carboxamide derivatives and investigated their potential as antidiabetic agents . These compounds, including variants of 2-[(1,3-Benzodioxol-5-ylcarbonyl)amino]benzoic acid, have shown promising results in inhibiting α-amylase, an enzyme involved in carbohydrate digestion. This inhibition can help manage blood sugar levels in diabetic patients. Notably, certain derivatives demonstrated potent α-amylase inhibition with minimal cytotoxicity to normal cell lines, indicating their safety and potential for further development as antidiabetic medications .

Antimicrobial Activity

Benzodioxol derivatives have been evaluated for their antimicrobial properties . These compounds have been tested against various bacterial strains, including Staphylococcus aureus , Escherichia coli , Enterococcus faecalis , and Pseudomonas aeruginosa . Some derivatives exhibited significant growth inhibition of these bacteria, suggesting their potential use as antimicrobial agents. The most potent compound in this category showed considerable antibacterial activity with minimum inhibitory concentrations (MICs) in a range that indicates effectiveness .

Antioxidant Properties

The antioxidant capacity of benzodioxol derivatives has been assessed using the DPPH assay, which measures a compound’s ability to donate electrons and neutralize free radicals. This property is crucial in preventing oxidative stress, which can lead to chronic diseases. Some derivatives of 2-[(1,3-Benzodioxol-5-ylcarbonyl)amino]benzoic acid have shown promising results, with IC50 values indicating strong antioxidant activity. These findings suggest their potential application in preventing or treating diseases associated with oxidative damage .

Anticancer Potential

In vitro studies have explored the anticancer potential of benzodioxol derivatives. These compounds have been tested against various cancer cell lines, and some have shown significant cytotoxic effects. This suggests that they could be developed into chemotherapeutic agents. For example, one derivative displayed considerable activity against four different cancer cell lines, highlighting its potential as a lead compound for further in vivo studies .

In Vivo Efficacy

The in vivo efficacy of benzodioxol derivatives has been demonstrated in animal models. For instance, one study reported that repeated doses of a particular derivative significantly reduced blood glucose levels in diabetic mice. This result supports the compound’s antidiabetic properties and underscores the importance of conducting further in vivo assessments to fully understand its therapeutic potential .

Chemical Characterization

The chemical characterization of benzodioxol derivatives, including 2-[(1,3-Benzodioxol-5-ylcarbonyl)amino]benzoic acid , is essential for understanding their structure-activity relationship. Techniques such as HRMS, NMR, and MicroED have been employed to characterize these compounds. Detailed structural analysis can provide insights into the molecular basis of their biological activities and guide the design of more effective derivatives .

Propriétés

IUPAC Name |

2-(1,3-benzodioxole-5-carbonylamino)benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11NO5/c17-14(9-5-6-12-13(7-9)21-8-20-12)16-11-4-2-1-3-10(11)15(18)19/h1-7H,8H2,(H,16,17)(H,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHNDNNLPWSGSLS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)C(=O)NC3=CC=CC=C3C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11NO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(1,3-Benzodioxol-5-ylcarbonyl)amino]benzoic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.